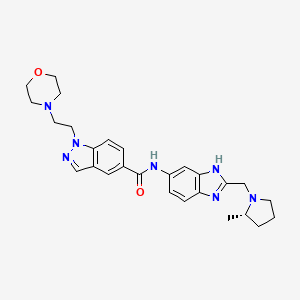
D-Mannose-18O
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Mannose-18O is an isotopically labeled form of D-Mannose, a simple sugar that plays a crucial role in human metabolism, particularly in the glycosylation of specific proteins . The “18O” label indicates that the compound contains the stable isotope oxygen-18, which is often used in scientific research to trace and study metabolic pathways.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of D-Mannose-18O typically involves the incorporation of oxygen-18 into D-Mannose. This can be achieved through various chemical reactions, such as the oxidation of D-Mannitol using oxygen-18 enriched water. The reaction conditions often include controlled temperatures and pH levels to ensure the selective incorporation of the isotope.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods but optimized for higher yields and purity. This may include the use of bioreactors and advanced purification techniques to isolate the labeled compound from other by-products.
Analyse Des Réactions Chimiques
Types of Reactions
D-Mannose-18O undergoes several types of chemical reactions, including:
Oxidation: Conversion to D-Mannonic acid.
Reduction: Conversion to D-Mannitol.
Substitution: Formation of glycosides.
Common Reagents and Conditions
Oxidation: Typically involves reagents like nitric acid or oxygen-18 enriched water.
Reduction: Commonly uses hydrogen gas in the presence of a catalyst like palladium.
Substitution: Often involves alcohols or other nucleophiles under acidic or basic conditions.
Major Products
Oxidation: D-Mannonic acid.
Reduction: D-Mannitol.
Substitution: Various glycosides depending on the nucleophile used.
Applications De Recherche Scientifique
D-Mannose-18O has a wide range of applications in scientific research:
Chemistry: Used as a tracer to study metabolic pathways and reaction mechanisms.
Biology: Helps in understanding glycosylation processes and protein interactions.
Medicine: Investigated for its potential in treating urinary tract infections by preventing bacterial adhesion
Industry: Used in the production of pharmaceuticals and as a dietary supplement for urinary health.
Mécanisme D'action
D-Mannose-18O exerts its effects primarily through its role in glycosylation and metabolic pathways. It is absorbed but not metabolized by the human body, allowing it to act as a competitive inhibitor for bacterial adhesion in the urinary tract . The molecular targets include bacterial fimbriae, which bind to mannose residues, preventing the bacteria from attaching to the urothelium .
Comparaison Avec Des Composés Similaires
Similar Compounds
D-Glucose: An epimer of D-Mannose at the C-2 position.
D-Fructose: An isomer of D-Mannose.
D-Tagatose: A functional sugar with similar low-calorie properties.
Uniqueness
D-Mannose-18O is unique due to its isotopic labeling, which allows for precise tracking and study in metabolic and biochemical research. Unlike its non-labeled counterparts, this compound provides valuable insights into the dynamics of metabolic processes and the role of mannose in various biological functions .
Propriétés
Formule moléculaire |
C6H12O6 |
|---|---|
Poids moléculaire |
182.16 g/mol |
Nom IUPAC |
(2S,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-(18O)oxidanylhexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6-/m1/s1/i8+2 |
Clé InChI |
GZCGUPFRVQAUEE-XGGCLWITSA-N |
SMILES isomérique |
C([C@H]([C@H]([C@@H]([C@@H](C=O)O)O)O)O)[18OH] |
SMILES canonique |
C(C(C(C(C(C=O)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(difluoromethyl)-1-methylpyrazol-4-yl]-5-[[(3R)-piperidin-3-yl]amino]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B12406058.png)


![Sodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;hydrate](/img/structure/B12406067.png)
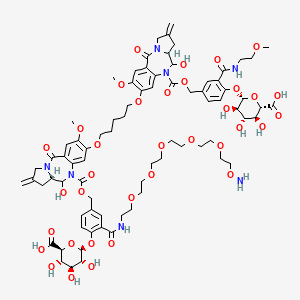

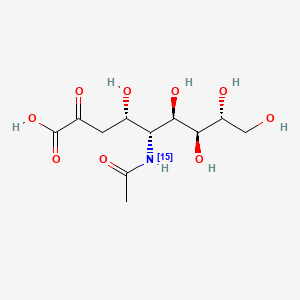
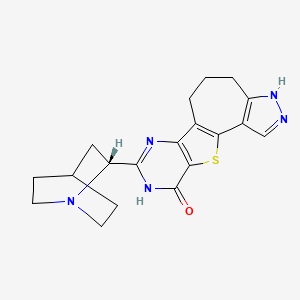
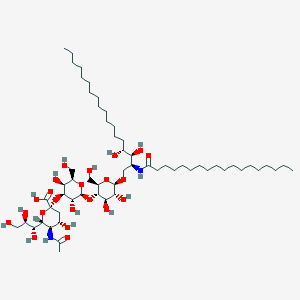
![1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B12406107.png)
